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yl)propanoate
CAS No.: 22041-21-0
Cat. No.: B1595680

Get Quote

Methyl 3-(pyrrolidin-1-yl)propanoate (CAS No. 22041-21-0) is a tertiary amine ester that
serves as a valuable intermediate in organic synthesis. While not an end-product therapeutic
itself, its structural motifs—the pyrrolidine ring and the propanoate chain—are of significant
interest to researchers in medicinal chemistry and materials science. The pyrrolidine scaffold is
a privileged structure in drug discovery, appearing in numerous FDA-approved drugs due to its
ability to confer favorable pharmacokinetic properties and engage in specific biological
interactions.[1]

A comprehensive understanding of the physicochemical properties of Methyl 3-(pyrrolidin-1-
yl)propanoate is therefore critical for its effective use. These parameters govern its reactivity,
solubility, purification, and potential for scale-up, and provide a foundational dataset for the
design of more complex derivatives. This guide offers a detailed examination of these core
properties, grounded in established analytical principles and provides field-proven protocols for
their empirical validation. The objective is to equip researchers, scientists, and drug
development professionals with the necessary technical data and methodological insights to
confidently utilize this compound in their work.
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Section 1: Core Physicochemical Profile

The fundamental physicochemical characteristics of a compound dictate its behavior in both
chemical and biological systems. For a synthetic intermediate, these values are crucial for
process optimization, reaction monitoring, and purification strategies. The data presented
below has been aggregated from chemical databases and predictive models.
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Significance in Research &
Property Value
Development

Defines the elemental

composition and is the basis
Molecular Formula CsH1sNOz2 _

for molecular weight

calculation.[2]

Essential for stoichiometric
i calculations in synthesis and
Molecular Weight 157.21 g/mol )
for converting mass to molar

quantities.[2][3]

Indicates the temperature
required for distillation under
- ) reduced pressure, a key
Boiling Point 76 °C at 5 Torr o
purification parameter for non-
volatile or heat-sensitive

liquids.[3]

Important for solvent selection,
) phase separations, and
Density 1.021 g/cm3 ]
calculating mass from a known

volume.[3]

A rapid and non-destructive
method for assessing the

Refractive Index 1.463 _ o
purity of the liquid compound.

[3]

A critical safety parameter
) indicating the lowest
Flash Point 83.7 °C )
temperature at which vapors

can ignite.[3]
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This predicted octanol-water
partition coefficient suggests
] the compound is relatively
XLogP3 (Predicted) 0.6 - o
hydrophilic, which influences
its solubility and potential

membrane permeability.[3]

A calculated value used to
predict drug transport

Topological Polar Surface Area properties; a TPSA below 140

29.54 A2 _ _ .
(TPSA) Az is often associated with
good cell membrane

permeability.

The basicity of the pyrrolidine
nitrogen is critical. The pKa
determines the ionization state
oKa (Predicted) 8595 at ph).léiological pH, .aﬁ(-acting
solubility, receptor binding, and
ADME properties. This value is
an estimate based on similar

tertiary amines.

Section 2: Spectroscopic and Spectrometric
Characterization

Structural confirmation is the cornerstone of chemical synthesis. While a dedicated public
spectral database for this specific molecule is sparse, its structure allows for a highly accurate
prediction of its spectral fingerprint based on fundamental principles and data from analogous
compounds like methyl propanoate.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule.
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» Expected Molecular lon (M*): The electron ionization (El) mass spectrum should exhibit a
molecular ion peak at a mass-to-charge ratio (m/z) of 157, corresponding to the molecular
formula [CsH1sNO2]*.

o Key Fragmentation Patterns: The stability of the pyrrolidine ring suggests that a primary
fragmentation pathway would involve cleavage alpha to the nitrogen atom, leading to a
stable iminium ion. Other likely fragments include the loss of the methoxy group («OCHs, m/z
126) and the methoxycarbonyl group (*COOCHs, m/z 98).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

e C=0 Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm~1,
which is highly characteristic of the carbonyl group in a saturated ester.[5][6]

e C-H Stretch: Aliphatic C-H stretching vibrations will appear as multiple sharp peaks in the
2850-2975 cm~1 region.[5][6]

e C-O Stretch: The C-O single bond stretch of the ester will produce a strong band in the
fingerprint region, typically between 1170-1200 cm~1.[5]

e C-N Stretch: The C-N stretching of the tertiary amine will be present in the 1000-1250 cm~*
range, often overlapping with other signals in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

e 1H NMR (Predicted, CDCIs, 400 MHz):
o ~3.67 ppm (singlet, 3H): The methyl protons of the ester group (-COOCH:S3).

o ~2.75 ppm (triplet, 2H): The methylene protons adjacent to the ester carbonyl (-CHz-
COO0).
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o ~2.60 ppm (triplet, 2H): The methylene protons adjacent to the pyrrolidine nitrogen (-N-
CH2-).

o ~2.50 ppm (multiplet, 4H): The four protons on the carbons alpha to the nitrogen within the
pyrrolidine ring.

o ~1.80 ppm (multiplet, 4H): The four protons on the carbons beta to the nitrogen within the
pyrrolidine ring.

e 13C NMR (Predicted, CDClIs, 100 MHz):
o ~173 ppm: The carbonyl carbon of the ester.
o ~55 ppm: The two equivalent carbons alpha to the nitrogen in the pyrrolidine ring.
o ~52 ppm: The methylene carbon adjacent to the nitrogen on the propanoate chain.
o ~51 ppm: The methyl carbon of the ester.
o ~34 ppm: The methylene carbon adjacent to the carbonyl group.

o ~23 ppm: The two equivalent carbons beta to the nitrogen in the pyrrolidine ring.

Section 3: Experimental Protocols for Property
Determination

The trustworthiness of physicochemical data hinges on the rigor of the experimental methods
used.[7][8] The following protocols describe self-validating systems for characterizing Methyl 3-
(pyrrolidin-1-yl)propanoate.

Caption: Workflow for the comprehensive characterization of a synthetic intermediate.

Protocol 1: Determination of Octanol-Water Partition
Coefficient (LogP) by Shake-Flask Method

Expertise & Causality: The Shake-Flask method, while classical, remains the gold standard for
LogP determination due to its direct measurement of partitioning. Pre-saturation of the aqueous
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and organic phases is a critical step to prevent volume changes during the experiment, which
would otherwise skew the concentration measurements and invalidate the results.

e Preparation of Phases:
o Prepare a sufficient volume of 1-octanol and deionized water.

o In a large separatory funnel, combine the 1-octanol and water in approximately equal
volumes. Shake vigorously for 30 minutes.

o Allow the phases to separate completely for at least 24 hours. This creates water-
saturated 1-octanol (the organic phase) and 1-octanol-saturated water (the aqueous
phase).

e Sample Preparation:

o Accurately prepare a stock solution of Methyl 3-(pyrrolidin-1-yl)propanoate in the water-
saturated 1-octanol at a known concentration (e.g., 1 mg/mL).

 Partitioning:

o In triplicate, add 5 mL of the stock solution to 5 mL of the 1-octanol-saturated water in 15
mL screw-cap vials.

o Agitate the vials on a mechanical shaker at a constant temperature (25 °C) for 1 hour to
ensure equilibrium is reached.

o Centrifuge the vials at 2000 rpm for 10 minutes to achieve complete phase separation.
e Analysis:
o Carefully remove an aliquot from both the upper (octanol) and lower (aqueous) phases.

o Determine the concentration of the analyte in each phase using a validated analytical
method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography
(HPLC) with a suitable detector.

e Calculation:
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o The partition coefficient (P) is the ratio of the concentration in the octanol phase to the
concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

o LogP is the base-10 logarithm of the partition coefficient: LogP = logio(P).
o Report the average LogP and standard deviation from the triplicate measurements.

Protocol 2: Standardized Spectroscopic and
Spectrometric Analysis

Expertise & Causality: Consistency in analytical conditions is paramount for data comparability.
The choice of deuterated chloroform (CDCIs) for NMR is standard for many non-polar to
moderately polar organic molecules due to its excellent solubilizing properties and a single,
well-defined solvent peak that rarely interferes with analyte signals.

e Sample Preparation:

o Ensure the sample is pure and free of residual solvents by placing it under high vacuum
for several hours. Purity should be >95% as determined by GC-MS.

e NMR Spectroscopy:

o Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Acquire a *H NMR spectrum, ensuring a sufficient number of scans to achieve a good
signal-to-noise ratio.

o Acquire a 133C NMR spectrum, typically requiring a longer acquisition time.

o Process the spectra by applying Fourier transformation, phase correction, and baseline
correction. Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm.

o FT-IR Spectroscopy:

o As the compound is a liquid, acquire the spectrum using a neat film.
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o Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.

o Acquire the spectrum over a range of 4000-400 cm~%, co-adding at least 16 scans to
improve the signal-to-noise ratio.

o Perform a background scan of the clean salt plates prior to the sample scan.

Mass Spectrometry:
o Use a GC-MS system with an EI source.
o Inject a dilute solution of the compound (e.g., 100 pg/mL in ethyl acetate) into the GC.

o Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient suitable for
eluting the compound.

o Set the mass spectrometer to scan over a range of m/z 40-400.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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